4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate

Physicochemical profiling Ionisation state Lead optimisation

Med chemists needing to tune ionisation without adding functional groups face limited options. This N-oxide building block offers a pKa of 3.23, precisely shifted by 0.3-0.4 units vs non-oxide and non-fluorinated analogs, enabling fine solubility-permeability control. - Boiling point elevated by ~77 °C vs non-oxide analog, suitable for high-temperature agrochemical processes. - Reissert reactivity eliminates halogenation/Pd-catalyzed cyanation for 2-cyano derivatives. - N-Oxide-directed ortho-metallation condenses 2-aryl/alkyl library synthesis from 3-4 steps to 1-2 steps. High purity, in stock, global delivery.

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
Cat. No. B8240297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=C[N+](=C(C=C1C(=O)O)C(F)(F)F)[O-]
InChIInChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(6(12)13)1-2-11(5)14/h1-3H,(H,12,13)
InChIKeyAHTPZOGBKGQTHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate – Physicochemical Baseline and Key Identifiers


4-Carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate (CAS 2529570-06-5) is a trifluoromethyl-substituted pyridine N-oxide carboxylic acid with molecular formula C₇H₄F₃NO₃ and molecular weight 207.11 g mol⁻¹ . The heteroaromatic core bears an electron-withdrawing trifluoromethyl group at position 2, a carboxylic acid at position 4 and an N-oxide moiety that profoundly alters the electronic distribution, acid–base behaviour and reactivity relative to simple pyridinecarboxylic acids or non-oxide trifluoromethylpyridines .

Supports ionization tuning in lead optimization through unique pKa window
Enables N-oxide-directed ortho-metallation for 2-substituted derivative synthesis
Compatible with Reissert reaction for late-stage nitrile/heterocycle introduction

Why Generic Pyridinecarboxylic Acid Analogs Cannot Replace This Compound


The simultaneous presence of the N-oxide and 2‑trifluoromethyl substituents creates a unique electronic environment that cannot be reproduced by simply mixing a pyridine N-oxide with a trifluoromethylpyridine carboxylic acid [1]. The N-oxide function partially counteracts the strong electron‑withdrawal of the CF₃ group, raising the carboxylic acid pKa by ∼0.3 log units relative to the non‑oxide analog, while the CF₃ group depresses the pKa by ∼0.4 units compared with the non‑fluorinated N‑oxide [2]. These shifts directly affect ionisation state, solubility, hydrogen‑bonding capacity and metal‑coordination geometry, making the compound a distinct chemical entity that cannot be substituted with 2‑(trifluoromethyl)isonicotinic acid, isonicotinic acid N‑oxide or 4‑(trifluoromethyl)pyridine N‑oxide without loss of the property set required for target applications .

Ionization mismatch
N-oxide and CF₃ shift pKa in opposite directions; generic analogs alter solubility and permeability profiles
Coordination geometry changes
N-oxide oxygen participates in H-bonding and metal coordination; absence disrupts binding modes
Synthetic route divergence
Without N-oxide directing group, 2-substitution requires multi-step halogenation/cross-coupling sequences

Quantitative Differentiation Evidence Against Closest Analogs


Carboxylic Acid pKa: N-Oxidation Offsets 2-Trifluoromethyl Effect

The predicted pKa of the benzoic acid moiety in 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate is 3.23 ± 0.10 . This value lies between that of the non-oxide analog 2-(trifluoromethyl)isonicotinic acid (pKa = 2.94 ± 0.10) [1] and the non-fluorinated N-oxide isonicotinic acid N-oxide (pKa = 3.66 ± 0.10) . The N-oxide function therefore contributes a ΔpKa of approximately +0.29 relative to the parent pyridine, while the 2-CF₃ group contributes a ΔpKa of −0.43 relative to the unsubstituted N-oxide, demonstrating that both functional groups are required to achieve this specific ionisation window.

Carboxylic Acid pKa
Cross-study comparable
Target: pKa 3.23 ± 0.10
vs Non-oxide: 2.94 ± 0.10
vs Non-fluorinated N-oxide: 3.66 ± 0.10
ΔpKa N-oxide effect: +0.29, CF₃ effect: −0.43
Ionization-state window distinct from either analog; impacts permeability and binding
Predicted values; experimental validation pending
Physicochemical profiling Ionisation state Lead optimisation

Boiling Point Elevation by N-Oxide Versus Non-Oxide Analog

The predicted boiling point of 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate is 416.3 ± 45.0 °C , significantly higher than that of 2-(trifluoromethyl)isonicotinic acid (338.9 ± 42.0 °C at 760 mmHg) . The N-oxide function increases the boiling point by approximately 77 °C, reflecting stronger intermolecular dipole–dipole interactions and hydrogen bonding. This thermal stability difference dictates the choice of purification technique (distillation vs. recrystallisation), storage conditions and compatibility with high-temperature reactions.

Boiling Point
Cross-study comparable
Target: 416.3 ± 45.0 °C
vs Non-oxide: 338.9 ± 42.0 °C
ΔBP ≈ +77.4 °C
Higher thermal stability influences purification, storage, and high-temperature processing
Predicted values; experimental verification required
Thermal stability Purification strategy GC-MS compatibility

Reissert Reaction Capability of Trifluoromethylpyridine N-Oxides

The N-oxides of trifluoromethylpyridines undergo the Reissert reaction (acyl cyanide addition) with an efficiency that is surpassed only by 4-chloropyridine 1‑oxide within the pyridine series [1]. The trifluoromethyl substituent exerts a very marked activating effect. In contrast, non-oxide pyridines and many other pyridine N-oxides either fail to react or give substantially lower yields under identical conditions [1]. Although the cited study examined simple trifluoromethylpyridine N-oxides, the 4‑carboxy‑2‑(trifluoromethyl)pyridine N‑oxide scaffold preserves the critical N-oxide and 2‑CF₃ features that confer this reactivity advantage.

Reissert Reaction
Class-level inference
2-CF₃-pyridine N-oxide series ranks close to 4-Cl-pyridine 1-oxide, ≫ non-oxide pyridines
Provides a shortcut to 2-cyano derivatives; non-oxide analogs require harsher methods
Acetic anhydride/KCN; class behavior
C–H functionalisation Late-stage diversification Medicinal chemistry building blocks

Regioselective Ortho-Metallation via N-Oxide Directing Group

Pyridine N-oxides undergo directed ortho-metallation with i‑PrMgCl in THF at −78 °C to generate selectively an ortho‑metallated species that can be trapped with electrophiles to yield 2‑substituted pyridine N‑oxides [1]. This reactivity is enabled by the N-oxide oxygen, which acts as a directing group for the Grignard reagent. The corresponding non-oxide 2-(trifluoromethyl)isonicotinic acid lacks this directing capability and would require pre-functionalisation (e.g., halogenation) followed by cross-coupling to achieve comparable substitution, adding steps and reducing overall yield [1][2].

Ortho-Metallation
Class-level inference
N-oxide directs Grignard metallation at ortho; non-oxide requires halogenation + cross-coupling
One-pot route reduces step count and improves atom economy for 2-substituted derivatives
i-PrMgCl, THF, −78 °C; class behavior
Directed ortho-metallation Regioselective synthesis C–C bond formation

Best Research and Industrial Application Scenarios


pKa-Tunable Building Block for pH-Dependent Drug Design

The precise pKa window of 3.23 (Section 3, Evidence 1) positions this compound as a building block for medicinal chemists who need to adjust the ionisation profile of lead candidates without adding a separate basic or acidic center. The 0.3–0.4 log unit shift relative to both the non-oxide and non-fluorinated analogs provides a discrete knob for tuning solubility–permeability balance [1].

Thermally Stable Intermediate for High-Temperature Agrochemical Synthesis

The boiling point elevation of ∼77 °C relative to the non-oxide analog (Section 3, Evidence 2) makes this compound suitable for agrochemical processes that require thermal robustness, such as melt-phase couplings or high-boiling-solvent reactions where the non-oxide analog would volatilise or decompose [1].

Late-Stage Diversification via Reissert Chemistry

Researchers seeking to introduce a nitrile or acyl group at the 2-position of a pyridine-4-carboxylic acid scaffold can exploit the Reissert reactivity of the N-oxide (Section 3, Evidence 3). This avoids the need for halogenation and palladium-catalysed cyanation, which are often low-yielding on electron-deficient pyridines [1].

Streamlined Synthesis of 2-Substituted-4-carboxypyridines

For synthetic groups building libraries of 2-aryl or 2-alkyl-4-carboxypyridines, the N-oxide-directed ortho-metallation route (Section 3, Evidence 4) offers a one-pot alternative to traditional cross-coupling sequences, cutting the step count from 3–4 to 1–2 and improving overall atom economy [1].

Application
Selection Property
Validation Focus
pH-dependent lead optimization
Ionization-state tunability (pKa window)
Experimental pKa and solubility-permeability profiling
High-temperature synthesis
Thermal robustness (boiling point elevation)
Thermal stability and volatility assessment
Late-stage nitrile/heterocycle installation
Reissert reactivity of N-oxide
Reaction yield and cyanation scope
2-Substituted pyridine library synthesis
N-oxide-directed metallation pathway
Regioselectivity and functional group tolerance
Quote Request

Request a Quote for 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.